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Ch55-O-C3-NH2

Cat. No.: B12431634
M. Wt: 437.6 g/mol
InChI Key: SCMXMXZHZNYFOT-PKNBQFBNSA-N
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Description

Contextualization of Ch55-O-C3-NH2 as a Synthetic Organic Compound

This compound is a synthetic organic compound, meaning it is a carbon-based molecule created through laboratory synthesis rather than being isolated from a natural source. usitc.gov Such compounds are designed and produced to perform specific functions, often for research or therapeutic purposes. usitc.gov this compound, also known as RAR ligand 1, is specifically engineered as a research tool. medchemexpress.com Its structure is based on the core molecule Ch55, a potent synthetic retinoid, but with the addition of a 3-aminopropoxy linker. medchemexpress.comnih.gov This modification is crucial for its application in protein degradation technologies.

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid nih.gov
Molecular Formula C27H35NO4 medchemexpress.com
Molecular Weight 437.57 g/mol medchemexpress.com
CAS Number 144298-98-6 medchemexpress.com

This interactive table provides key identifiers and properties of the this compound compound.

Significance of this compound as a Retinoic Acid Receptor (RAR) Ligand

The primary biological target of this compound is the Retinoic Acid Receptor (RAR). medchemexpress.com RARs are a group of nuclear receptors—specifically RARα, RARβ, and RARγ—that function as ligand-dependent transcription factors. medchemexpress.euoup.com When activated by a ligand, such as all-trans-retinoic acid (a metabolite of vitamin A), RARs form a heterodimer with Retinoid X Receptors (RXRs) and bind to specific DNA sequences called retinoic acid response elements (RAREs), thereby controlling the expression of target genes. medchemexpress.eutocris.com This process is vital for cellular growth, differentiation, and organogenesis. medchemexpress.eu

This compound is derived from Ch55, a synthetic retinoid known for its high potency and strong affinity for RARα and RARβ. rndsystems.com As a derivative, this compound functions as an RAR-targeting ligand, capable of binding to this receptor and initiating its associated biological pathways. medchemexpress.commedchemexpress.eu This specific targeting is the foundational element for its use in more complex applications like targeted protein degradation.

Overview of this compound in Ligand-Targeted Protein Degradation Research (SNIPER)

This compound is a key component in a sophisticated protein degradation technology known as SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser). medchemexpress.comeisai.com SNIPER technology utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific target proteins. eisai.comnih.gov

The technology is based on chimeric molecules that have a tripartite structure. nih.govjst.go.jp

Target Protein Ligand : Binds specifically to the protein of interest that is to be degraded.

E3 Ligase Ligand : Recruits an E3 ubiquitin ligase, an enzyme that tags proteins for destruction.

Linker : Connects the two ligands.

In this context, this compound serves as the ligand for the target protein, RAR. medchemexpress.commedchemexpress.com It is chemically joined via its linker to a ligand for an E3 ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1). medchemexpress.commedchemexpress.com A common cIAP1 ligand used for this purpose is Bestatin. medchemexpress.commedchemexpress.com When combined, they form a SNIPER molecule that brings the RAR protein into close proximity with the cIAP1 E3 ligase. eisai.commedchemexpress.com This proximity facilitates the tagging of RAR with ubiquitin, marking it for degradation by the proteasome. eisai.com This approach moves beyond simple inhibition to the actual elimination of the target protein from the cell. frontiersin.org

ComponentFunction in SNIPER ConstructExample Molecule
Targeting Moiety Binds to the Retinoic Acid Receptor (RAR).This compound medchemexpress.com
Linker Connects the targeting and E3 ligase moieties.C3 (propyl chain) nih.gov
E3 Ligase Ligand Recruits the cIAP1 E3 ubiquitin ligase.Bestatin medchemexpress.commedchemexpress.com

This interactive table outlines the components of a SNIPER molecule designed to degrade the Retinoic Acid Receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35NO4 B12431634 Ch55-O-C3-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+

InChI Key

SCMXMXZHZNYFOT-PKNBQFBNSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C

Origin of Product

United States

Theoretical Frameworks and Computational Chemistry of Ch55 O C3 Nh2

In Silico Prediction of this compound Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how a molecule like this compound will behave in a chemical reaction, saving significant time and resources compared to traditional bench chemistry. nih.gov These predictions are crucial for understanding a molecule's potential as a drug candidate or for planning its synthesis.

Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the location of the most available electrons. A molecule with a high-energy HOMO is a good electron donor (nucleophile). For this compound, the lone pair of electrons on the terminal amine (-NH2) group would likely contribute significantly to the HOMO, making this site a probable center for nucleophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the most likely place for incoming electrons to go. A molecule with a low-energy LUMO is a good electron acceptor (electrophile). The distribution of the LUMO across the Ch55 scaffold and the linker would indicate potential sites for attack by a nucleophile.

The energy gap between the HOMO and LUMO is also a critical indicator of a molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mit.edu Computational models can calculate these orbital energies with high accuracy. mit.edu

Illustrative FMO Data for this compound

The following table presents hypothetical FMO data calculated for this compound, illustrating how these values would be used to predict reactivity.

ParameterCalculated Value (eV)Implication for Reactivity
HOMO Energy -6.2 eVIndicates moderate electron-donating capability, with the primary site being the terminal amine.
LUMO Energy -0.5 eVSuggests a moderate ability to accept electrons, likely at specific sites on the "Ch55" scaffold.
HOMO-LUMO Gap 5.7 eVPoints to a relatively stable molecule, but one that can be chemically activated for reactions.

Computational Mechanistic Studies of this compound Chemical Transformations

Beyond simple reactivity, computational chemistry can map out the entire pathway of a chemical reaction involving this compound. unipd.it This involves calculating the energies of all reactants, intermediates, transition states, and products. Such studies are invaluable for understanding how a reaction occurs and for optimizing reaction conditions.

For instance, a common transformation for the aminopropoxy group would be its reaction with an electrophile, such as an acyl chloride, to form an amide bond. A computational mechanistic study would:

Model the starting structures of this compound and the acyl chloride.

Simulate the approach of the two molecules and the formation of a transition state where the new carbon-nitrogen bond is beginning to form.

Calculate the activation energy of this transition state, which determines the reaction rate. mdpi.com

Model the resulting product, a new, larger molecule with an amide linkage.

These studies can reveal the most likely reaction pathway among several possibilities and explain why certain products are formed over others (selectivity). unipd.it They can also elucidate the role of catalysts in lowering the activation energy of key steps. mdpi.com

Hypothetical Reaction Energy Profile

This table illustrates the kind of data generated from a computational study of the acylation of this compound.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)Description
1 Reactants (this compound + R-COCl)0.0Starting materials.
2 Transition State 1 (TS1)+12.5Nucleophilic attack of the amine on the carbonyl carbon.
3 Tetrahedral Intermediate-5.2A short-lived intermediate species.
4 Transition State 2 (TS2)+2.1Elimination of the chloride ion.
5 Products (Ch55-O-C3-NH-COR + HCl)-15.8Final, stable products of the reaction.

Computational Strategies for Analog Design and Virtual Screening of this compound Derivatives

A primary goal in medicinal chemistry is to create analogs of a lead compound to improve its properties. Computational methods dramatically accelerate this process.

Analog Design: Starting with the structure of this compound, chemists can propose modifications. For example:

Replacing the terminal amine with other functional groups to alter its hydrogen bonding capacity.

Changing the length or rigidity of the C3 linker.

Modifying the Ch55 scaffold to improve binding to a biological target.

Computational tools can then quickly predict how these changes would affect the molecule's shape, electronic properties, and potential interactions with a target protein. upc.edu

Virtual Screening: This is a powerful computational technique used to search through large libraries of molecules to find those that are most likely to bind to a specific biological target, such as a protein implicated in a disease. medchemexpress.comescholarship.org If this compound were being developed as a drug, two main virtual screening strategies could be employed:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, millions of virtual compounds can be "docked" into the protein's binding site computationally. nih.govmdpi.com Each docked compound is given a score based on how well it fits and interacts with the protein. This allows researchers to prioritize a small number of the most promising candidates for synthesis and experimental testing. medchemexpress.com

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but other molecules that bind to it are known, a model (a pharmacophore) can be created based on the common chemical features of these active molecules. mdpi.com This pharmacophore model is then used as a template to search for other molecules in a database that have a similar arrangement of features.

These virtual screening methods significantly reduce the cost and time of drug discovery by focusing experimental efforts on compounds with the highest probability of success. medchemexpress.com

Synthetic Methodologies for Ch55 O C3 Nh2 and Its Analogues

Retrosynthetic Analysis of Ch55-O-C3-NH2 Core Structure

The primary disconnection points in this compound are the ether and the amine functionalities. The most logical disconnection is at the ether bond (C-O), which separates the complex Ch55 scaffold from the 3-aminopropoxy side chain. This disconnection is based on the reliability of ether synthesis reactions, such as the Williamson ether synthesis. libretexts.orgnumberanalytics.com

This leads to two key synthons:

The Ch55-O⁻ synthon: An alkoxide derived from the phenolic hydroxyl group of the Ch55 core.

The ⁺C3-NH2 synthon: A 3-aminopropyl cation, which is synthetically equivalent to a bifunctional reagent like 3-bromo-1-propylamine or a protected version thereof.

A further disconnection on the precursor to the side chain, for instance, N-(3-bromopropyl)phthalimide, simplifies it to 3-bromopropanol and phthalimide (B116566), illustrating a pathway from simple commercial materials.

Strategic Disconnections and Key Precursor Synthesis for this compound

The synthesis of this compound relies on the preparation of two key precursors: the Ch55 core and a suitable aminopropylating agent.

Ch55 Scaffold: The Ch55 scaffold is a known synthetic retinoid that binds with high affinity to RAR-α and RAR-β receptors. medchemexpress.commedchemexpress.cn Its synthesis is documented in medicinal chemistry literature and typically involves multi-step sequences common in the synthesis of complex aromatic systems, potentially including olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction to construct the propenylbenzoic acid moiety. researchgate.net

3-Aminopropoxy Linker Precursor: The side chain, a 3-aminopropoxy group, requires a precursor with two distinct reactive sites: one to form the ether with Ch55 and the other bearing a protected or masked amine. A common and effective strategy is to use an N-protected 3-halo-1-propanol, such as 3-(boc-amino)-1-propanol (B1334407) or N-(3-bromopropyl)phthalimide. The use of a protecting group for the amine is crucial to prevent self-reactivity and unwanted side reactions, such as N-alkylation.

The forward synthesis would thus involve the following key step:

Etherification: The Ch55 phenol (B47542) is deprotonated with a suitable base (e.g., NaH, K2CO3) to form the corresponding phenoxide.

Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of the N-protected 3-halo-propyl derivative to form the ether linkage.

Deprotection: The final step involves the removal of the amine protecting group (e.g., acid-catalyzed removal of a Boc group or hydrazinolysis of a phthalimide group) to yield the terminal primary amine of this compound.

Synthesis of this compound Derivatives and Structural Analogues

The modular nature of the this compound synthesis allows for the straightforward creation of derivatives and analogues by modifying either the Ch55 scaffold or the linker.

Structural analogues can be synthesized by starting with derivatives of the Ch55 retinoid. For example, sila-substitution (replacing a carbon atom with silicon) has been shown to increase the biological activity of some chalcone (B49325) derivatives related to Ch55. rsc.org Applying this concept, a silicon-containing Ch55 analogue could be synthesized and then subjected to the same aminopropoxylation sequence to generate a novel PROTAC ligand.

Another approach is to modify the substituents on the aromatic rings of the Ch55 core. These modifications can be introduced early in the synthesis of the scaffold itself, before the attachment of the linker.

Table 2: Examples of Potential Structural Modifications

Modification Type Example Rationale Reference Concept
Heteroatom SubstitutionSila-substitution (Si for C)Modulate biological activity and potencySila-substitution of chalcones rsc.org
Linker Length VariationEthoxy (-O-C2-NH2) or Butoxy (-O-C4-NH2)Optimize PROTAC ternary complex formationPROTAC design principles nih.gov
Linker BranchingIntroduction of methyl groups on the propyl chainAlter conformational flexibilityGeneral linker design mdpi.com
Amine SubstitutionN-methyl or N,N-dimethyl amineChange basicity and hydrogen bonding capacityAmine functionalization acs.org

The synthesis of linker analogues follows the same fundamental pathway. For instance, to create a shorter Ch55-O-C2-NH2 analogue, one would simply substitute the 3-halopropanol precursor with a 2-haloethanol derivative in the etherification step. This modularity is a key advantage in developing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Variations in the -O-C3-NH2 Linker Moiety of this compound

The simple aminopropoxy (-O-C3-NH2) linker, a type of alkyl ether chain, serves as a fundamental scaffold in many bifunctional molecules, including numerous PROTACs explorationpub.com. Its length, flexibility, and polarity are key determinants of the efficacy of the final compound, primarily by controlling the geometry of the induced ternary complex between a target protein and an E3 ligase enamine.deexplorationpub.com. Researchers have developed numerous synthetic variations to the basic C3 chain to optimize molecular properties and biological function.

Key synthetic modifications aim to:

Modulate Rigidity and Conformation: Introducing rigid elements into the flexible alkyl chain can pre-organize the molecule into a more favorable conformation for binding, potentially increasing potency. Common strategies include the incorporation of cyclic structures like piperidine (B6355638) or piperazine, or unsaturated functionalities such as alkynes nih.govrsc.org. These modifications can improve activity by providing a more defined spatial orientation for the two ends of the molecule acs.org.

Introduce New Interaction Points: Functional groups within the linker can form additional hydrogen bonds or van der Waals interactions with the target proteins, stabilizing the ternary complex explorationpub.com. For instance, ether oxygens in PEG-like linkers have been shown to form crucial hydrogen bonds explorationpub.com.

The synthesis of these varied linkers often involves multi-step sequences. For example, a common strategy involves the sequential alkylation of diols with different dihaloalkane building blocks to create precise ether chain combinations nih.govresearchgate.net. The terminal amine can then be introduced via standard functional group transformations.

Linker Variation TypeStructural Motif ExampleSynthetic Rationale & ImpactReference
Increased Rigidity (Cyclic)Alkyl-piperazine-alkylReduces conformational flexibility; can improve binding affinity and cell permeability. May introduce a basic center, affecting solubility. rsc.org
Increased Rigidity (Unsaturated)Propargyl ether (-O-CH₂-C≡CH)Introduces linearity and rigidity. The alkyne can also serve as a handle for "click chemistry" functionalization. explorationpub.comnih.gov
Enhanced Polarity/SolubilityPEG-based (-O-(CH₂CH₂O)n-C₃-NH₂)Improves aqueous solubility and can provide favorable interactions with protein surfaces. explorationpub.com
Altered Vector/LengthBranched alkyl etherModifies the exit vector from the core ligand and alters the distance between the two ends of the bifunctional molecule. nih.gov

High-Throughput Synthesis and Combinatorial Approaches for this compound Libraries

The empirical nature of developing potent bifunctional molecules necessitates the synthesis and screening of large numbers of analogues portlandpress.com. High-throughput synthesis (HTS) and combinatorial chemistry are essential strategies to rapidly generate diverse libraries of compounds, such as those based on a "Ch55" core, to explore the structure-activity relationships (SAR) of the linker and the target-binding ligand researchgate.netspirochem.comacs.org.

These approaches typically rely on robust and versatile chemical reactions that can be performed in parallel, often on a miniaturized scale chemrxiv.orgnih.gov. Key methodologies include:

Solid-Phase Synthesis: In this technique, a starting material (e.g., the Ch55 core or a linker precursor) is attached to a solid support, such as a resin bead researchgate.netnih.gov. A variety of building blocks are then added in a sequential, combinatorial fashion. This method simplifies purification, as excess reagents and byproducts can be washed away after each step. One study demonstrated the on-chip synthesis of a 132-member PROTAC library using a solid-phase Ugi reaction researchgate.netnih.gov.

Parallel Solution-Phase Synthesis: Enabled by robotic liquid handlers, reactions are carried out in multi-well plates (e.g., 96- or 384-well formats) chemrxiv.org. This method allows for the rapid combination of different building blocks. For instance, a common core intermediate with a reactive handle (like an amine or carboxylic acid) can be arrayed in a plate and reacted with a library of diverse coupling partners acs.org.

Direct-to-Biology (D2B) Approaches: Recent innovations focus on synthesizing compound libraries at a small (nanomole) scale in assay-ready plates chemrxiv.orgnih.govbiorxiv.org. These crude reaction mixtures are then directly screened in biological assays without purification, dramatically accelerating the discovery cycle from weeks to days chemrxiv.org. Robust reactions like amide coupling and "click chemistry" are well-suited for this approach due to their high efficiency and functional group tolerance explorationpub.combiorxiv.org.

A typical combinatorial library might fix the E3 ligase ligand (analogous to the "Ch55" moiety) and vary the linker and the protein of interest (POI) ligand.

Linker 1 (e.g., -O-C3-NH₂)Linker 2 (e.g., -O-(CH₂CH₂O)₂-C₃-NH₂)Linker 3 (e.g., Piperazine-based)
POI Ligand ACh55-L1-ACh55-L2-ACh55-L3-A
POI Ligand BCh55-L1-BCh55-L2-BCh55-L3-B
POI Ligand CCh55-L1-CCh55-L2-CCh55-L3-C

This table illustrates a simplified 3x3 combinatorial array where a single core ("Ch55") is combined with three different linkers and three different protein of interest (POI) ligands to generate a nine-compound library.

Flow Chemistry and Automation in this compound Production

As promising lead compounds advance toward larger-scale production, traditional batch synthesis methods can present challenges in terms of safety, scalability, and consistency. Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers a powerful alternative for the production of complex molecules like PROTACs and their intermediates thieme-connect.comacs.orgaurigeneservices.com.

Advantages of flow chemistry in this context include:

Enhanced Safety and Control: Flow reactors handle only small volumes of material at any given moment, minimizing risks associated with exothermic reactions or unstable intermediates. Precise control over temperature, pressure, and residence time leads to higher reproducibility and fewer impurities acs.orgaurigeneservices.com.

Improved Efficiency and Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel). Flow systems can also be designed to telescope multiple reaction steps together, eliminating the need for isolation and purification of intermediates aurigeneservices.com.

Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are difficult or unsafe to achieve in batch, potentially enabling new chemical transformations.

Automation: Flow chemistry is inherently suited for automation. Automated synthesis platforms can perform multi-step syntheses, including reaction, work-up, and purification, with minimal manual intervention nih.govacs.orgrsc.org. For example, capsule-based automated systems have been developed where reagent cartridges are used to perform sequential reactions like reductive amination or amide coupling to assemble PROTAC-like molecules rsc.org. One study described the use of an oscillatory flow reactor to overcome challenges with heterogeneous (solid-liquid) mixtures in a key cross-coupling reaction to generate PROTAC intermediates thieme-connect.com.

The combination of flow chemistry with automation represents a state-of-the-art approach for the efficient, safe, and scalable production of this compound analogues and other complex targeted therapeutics rsc.org.

Mechanistic Investigations of Ch55 O C3 Nh2 Ligand Receptor Interactions

Molecular Recognition Mechanisms between Ch55-O-C3-NH2 and Retinoic Acid Receptors (RARs)

The interaction between a ligand and its receptor is a critical first step in eliciting a biological response. For this compound, understanding its binding to RARs provides a foundation for its application in targeted therapies.

Binding Site Characterization of this compound on RAR

This compound is classified as a Ch 55-based ligand that targets Retinoic Acid Receptors. medchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.eumedchemexpress.com Its parent compound, Ch55, is a potent synthetic retinoid known to bind with high affinity to RAR-α and RAR-β subtypes. medchemexpress.commedchemexpress.com A study using a filter binding assay demonstrated that the affinity of Ch55 for RAR-α is greater than that of all-trans-retinoic acid (RA), and its affinity for RAR-β is also higher than RA. nih.gov

While specific structural studies detailing the precise binding orientation and key interacting residues for this compound within the RAR ligand-binding pocket are not extensively available in the public domain, inferences can be drawn from the behavior of its parent compound. The addition of the -O-C3-NH2 linker is a critical modification that enables its function in SNIPER complexes, and it is plausible that this modification influences the binding affinity and selectivity towards different RAR isoforms compared to the parent Ch55 molecule.

CompoundTarget Receptor(s)Reported Affinity Characteristics
Ch55 RAR-α, RAR-βHigh affinity; greater than all-trans-retinoic acid for both subtypes. medchemexpress.commedchemexpress.comnih.gov
This compound RARIdentified as a ligand for RAR, though specific affinity data is not detailed. medchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.eumedchemexpress.com
All-trans-retinoic acid (RA) RAR-α, RAR-β, RAR-γNatural agonist with IC50 of 14 nM for RARα/β/γ. medchemexpress.eujst.go.jp

Influence of this compound on RAR Conformational Dynamics

Ligand binding to nuclear receptors like RARs is known to induce significant conformational changes, which are essential for the recruitment of co-regulator proteins and the subsequent modulation of gene transcription. nih.gov The binding of an agonist typically stabilizes an "active" conformation of the receptor's ligand-binding domain (LBD), most notably affecting the C-terminal activation helix (H12). nih.gov

Studies on RARα LBD have shown that ligand binding induces a more compact structure in solution. nih.gov While direct experimental data on the specific conformational changes induced by this compound are not available, as an RAR agonist, it is expected to promote a transcriptionally active conformation of the receptor. The nature and extent of this conformational change would be a key determinant of its efficacy as a standalone agonist and its ability to present the receptor for ubiquitination within a SNIPER complex. The dynamics of the PROTAC-induced degradation complex, which includes the ligand, the target protein, and an E3 ligase, play a crucial role in ubiquitination and subsequent degradation. elifesciences.org

Thermodynamic and Kinetic Characterization of this compound-RAR Interactions

To fully understand the binding of this compound to RARs, it is essential to characterize the thermodynamic and kinetic parameters of this interaction. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for such investigations.

Isothermal Titration Calorimetry (ITC) in this compound Binding Studies

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. nih.govtainstruments.compreprints.org This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding reaction.

Despite the utility of this technique, specific ITC data for the binding of this compound to RARs is not currently available in published literature. Such data would be invaluable for quantifying the binding affinity and understanding the thermodynamic drivers of the interaction (i.e., whether it is enthalpically or entropically driven). For high-affinity ligands, displacement titration ITC can be employed, where a weaker, competitive ligand is used to bring the apparent affinity into a measurable range. researchgate.net

Surface Plasmon Resonance (SPR) for this compound Association/Dissociation Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to monitor molecular interactions in real-time. scribd.com It provides kinetic data by measuring the rates of association (kon) and dissociation (koff) of a ligand binding to an immobilized protein. The ratio of these rates (koff/kon) yields the equilibrium dissociation constant (Kd), a measure of binding affinity.

As with ITC, specific SPR data for the interaction between this compound and RARs are not found in the available scientific literature. Such studies would provide crucial insights into how quickly the ligand binds to the receptor and how long it remains bound, which are critical parameters for its biological activity and its efficacy in a SNIPER complex.

Role of this compound in SNIPER Complex Formation

A primary application of this compound is its use as the target-binding component in Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). medchemexpress.comresearchgate.netmedchemexpress.comnih.gov SNIPERs are heterobifunctional molecules designed to induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. nih.govrndsystems.comsigmaaldrich.com

In this context, this compound serves as the "warhead" that specifically binds to RARs. It is connected via a chemical linker to a ligand for an E3 ubiquitin ligase, in this case, the cellular inhibitor of apoptosis protein 1 (cIAP1). medchemexpress.comresearchgate.netmedchemexpress.comnih.gov The specific cIAP1 ligand mentioned in conjunction with this compound is Bestatin. medchemexpress.comresearchgate.netmedchemexpress.comnih.gov

The formation of the ternary complex, consisting of RAR, the this compound-linker-Bestatin molecule, and cIAP1, brings the E3 ligase into close proximity with the RAR. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the RAR. elifesciences.orgvcu.edu The polyubiquitinated RAR is then recognized and degraded by the 26S proteasome, leading to its removal from the cell. rndsystems.comsigmaaldrich.comvcu.edu Notably, SNIPERs can also induce the simultaneous degradation of the recruited IAPs, such as cIAP1 and XIAP, along with the target protein. jst.go.jpnih.gov

ComponentFunction in SNIPER Complex
This compound Binds to the target protein (Retinoic Acid Receptor - RAR). medchemexpress.comresearchgate.netmedchemexpress.com
Linker Covalently connects the RAR ligand to the E3 ligase ligand. medchemexpress.comnih.gov
Bestatin Binds to the cIAP1 E3 ubiquitin ligase. medchemexpress.comresearchgate.netnih.gov
cIAP1 The recruited E3 ligase that mediates the ubiquitination of the target protein. nih.gov
Retinoic Acid Receptor (RAR) The target protein marked for degradation. medchemexpress.comresearchgate.netmedchemexpress.com

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies of Ch55 O C3 Nh2

Systematic Structural Modifications of the Ch55-O-C3-NH2 Scaffold

The biological activity of this compound within a PROTAC is dependent on both its ability to bind to RAR and its capacity to form a stable and effective ternary complex with RAR and an E3 ligase. Therefore, systematic structural modifications are crucial for optimizing its function.

The parent compound, Ch55, is chemically identified as 4-[(1E)-3-[3,5-bis(1,1-dimethylethyl)phenyl]-3-oxo-1-propen-1-yl]-benzoic acid. caymanchem.com Its high affinity for RARs is largely attributed to the specific arrangement of its aromatic rings and substituents. The 3,5-di-tert-butylphenyl group is a key feature for potent retinoid activity.

Any modifications to these aromatic rings must be approached with caution to preserve the high-affinity binding to RARs. Hypothetical modifications and their likely impact on RAR binding affinity are outlined below:

Substitution on the Di-tert-butylphenyl Ring: Introducing additional substituents on this ring could lead to steric hindrance, potentially disrupting the key interactions within the RAR ligand-binding pocket and decreasing affinity.

A summary of hypothetical substitutions and their potential impact is presented in Table 1.

Table 1: Hypothetical Impact of Aromatic Ring Substitutions on the RAR Binding Affinity of a Ch55-based Ligand This table presents hypothetical data based on established medicinal chemistry principles.

Modification Location Substituent Predicted Impact on RAR Binding Affinity Rationale
Di-tert-butylphenyl Ring 4'-Methyl Decrease Potential steric clash in the ligand-binding pocket.
Di-tert-butylphenyl Ring 4'-Fluoro Neutral to Slight Decrease Minimal steric hindrance, but may alter electronic interactions.
Benzoic Acid-derived Ring 2'-Methoxy Significant Decrease Likely to disrupt the planar conformation and key hydrogen bonding.

The C3 linker and terminal amine are critical components for the function of this compound in a PROTAC. The length, rigidity, and chemical nature of the linker significantly influence the efficacy of the resulting PROTAC by affecting the stability and geometry of the ternary complex. nih.govnih.gov

Linker Length: The three-carbon chain provides a specific distance and degree of flexibility. Altering the linker length can have a profound impact on the ability of the PROTAC to bring RAR and the E3 ligase into proximity for effective ubiquitination. nih.govharvard.edu Shorter linkers might not allow for the proper formation of the ternary complex, while longer linkers could lead to unproductive binding modes. harvard.edu Studies on other PROTAC systems have shown that there is often an optimal linker length for maximal protein degradation. nih.govnih.gov

Linker Composition: The flexibility of the linker is also a key parameter. While a simple alkyl chain provides flexibility, introducing elements of rigidity, such as double bonds or cyclic structures, can constrain the conformation and potentially improve the efficacy of the PROTAC. harvard.edu

Amine Functionality: The terminal primary amine serves as a chemical handle for conjugation to the E3 ligase ligand. Modifying this amine, for example, to a secondary amine or an amide, would necessitate different conjugation chemistries and could alter the stability and solubility of the final PROTAC.

Table 2 illustrates the potential effects of modifying the linker and terminal functionality.

Table 2: Predicted Effects of Linker and Amine Modifications on PROTAC Efficacy This table presents hypothetical data based on established principles of PROTAC design.

Linker Modification Terminal Group Predicted PROTAC Efficacy Rationale
C2 Alkyl Chain Primary Amine Potentially Decreased May be too short to effectively bridge RAR and the E3 ligase.
C3 Alkyl Chain Primary Amine Reference Compound Provides a balance of distance and flexibility.
C4 Alkyl Chain Primary Amine Variable Could be optimal or lead to less stable ternary complex formation. nih.govnih.gov
C5 Alkyl Chain Primary Amine Potentially Decreased Increased flexibility may lead to unproductive binding modes. nih.govharvard.edu

Impact of Aromatic Ring Substitutions on this compound Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of this compound derivatives, a QSAR model could be developed to predict their binding affinity to RAR. This would involve synthesizing a library of analogs with variations in substituents on the aromatic rings and modifications to the linker. The binding affinity of each analog would be experimentally determined, and these values would be correlated with calculated physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters).

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(σ) + β₃(Es)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration for RAR binding.

logP represents the hydrophobicity of the molecule.

σ (Hammett constant) represents the electronic effect of a substituent.

Es (Taft's steric parameter) represents the steric effect of a substituent.

β₀, β₁, β₂, and β₃ are coefficients determined by regression analysis.

Such a model would allow for the virtual screening of new designs and prioritization of synthetic targets.

Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives This table presents hypothetical data for illustrative purposes.

Compound Substituent (R) logP σ Es Experimental pIC₅₀
1 H 5.2 0.00 0.00 8.5
2 3'-Cl 5.9 0.37 -0.97 8.7
3 4'-F 5.4 0.06 -0.46 8.4
4 4'-CH₃ 5.7 -0.17 -1.24 8.1

A pharmacophore model identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, a pharmacophore model for RAR binding would be largely based on the known interactions of Ch55. Key features would likely include:

Two hydrophobic regions corresponding to the di-tert-butyl groups.

A hydrogen bond acceptor (the carbonyl oxygen).

An aromatic ring feature.

A negatively ionizable feature (from the original benzoic acid).

This pharmacophore model would be invaluable for designing novel RAR ligands with different scaffolds that could also be functionalized with a linker for PROTAC development.

Development of Predictive Models for this compound Binding

Conformational Flexibility and its Influence on this compound Binding

The conformational flexibility of this compound, particularly in the C3 linker, is a double-edged sword. A degree of flexibility is necessary to allow the molecule to adopt the optimal conformation for binding to RAR and for the subsequent recruitment of the E3 ligase. harvard.edu However, excessive flexibility can be entropically unfavorable, as the molecule would have many accessible conformations, only a fraction of which are active.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and the resulting PROTAC. These studies can help to understand the range of motion of the linker and how this influences the relative orientation of the two ends of the PROTAC. The insights gained can guide the design of more rigid linkers that pre-organize the molecule in a bioactive conformation, potentially leading to more potent protein degradation.

Identification of Key Structural Determinants for this compound Efficacy

The efficacy of the chemical compound this compound as a potent and selective ligand for the Retinoic Acid Receptor (RAR) is determined by the specific arrangement and interplay of its distinct structural components. While comprehensive Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) studies focusing exclusively on this compound are not extensively available in public literature, a detailed analysis of its parent compound, Ch55, and related synthetic retinoids provides significant insights into the key structural determinants for its function. This compound was developed as the RAR-binding component, or "warhead," of a Proteolysis-Targeting Chimera (PROTAC) known as PROTAC RAR Degrader-1. nih.govmedchemexpress.com Its design is rooted in the well-established SAR of chalcone-based retinoids. researchgate.net

The structure of this compound can be dissected into three principal regions, each contributing critically to its binding affinity and selectivity for RARs: the bulky hydrophobic head, the conjugated linker, and the polar tail which includes the crucial linker attachment point for its role in a PROTAC.

The Di-tert-butylphenyl Group: A Key Hydrophobic Anchor

A defining feature of the Ch55 scaffold is the 3,5-di-tert-butylphenyl group. nih.govresearchgate.net This bulky, lipophilic moiety serves as a critical hydrophobic anchor, fitting into a corresponding hydrophobic pocket within the Ligand-Binding Domain (LBD) of the Retinoic Acid Receptor. The presence and specific orientation of these tert-butyl groups are paramount for high-affinity binding. This structural element is a common feature in many synthetic retinoids designed to mimic the cyclohexenyl ring of all-trans-retinoic acid (RA), the endogenous ligand for RARs. The steric bulk provided by the dual tert-butyl groups helps to ensure a stable and precise fit within the receptor's binding site, contributing significantly to the compound's potency. nih.gov

The Chalcone-like Linker and Benzoic Acid Moiety: Mimicking the Polyene Chain

Connecting the hydrophobic head to the polar tail is an (E)-propenone linker attached to a benzoic acid ring, a structure characteristic of chalcones. researchgate.netnih.gov This conjugated system mimics the polyene chain of natural retinoids, playing a crucial role in the spatial orientation of the molecule within the RAR LBD. The rigidity of the double bond and the carbonyl group helps to maintain an optimal distance and geometry between the hydrophobic head and the polar tail.

The carboxylic acid group on the benzoic acid ring is a quintessential feature for RAR agonists. It forms a critical salt bridge with a conserved positively charged amino acid residue, typically an arginine, in the polar region of the LBD. nih.gov This electrostatic interaction is a primary anchoring point for the ligand and is essential for receptor activation. In this compound, this carboxylic acid is preserved from the parent Ch55 structure, underscoring its non-negotiable role in maintaining high-affinity RAR binding. nih.govresearchgate.net

The 3-Aminopropoxy Chain: A Vector for PROTAC Functionality

The distinguishing feature of this compound compared to its parent, Ch55, is the 2-(3-aminopropoxy) substituent on the benzoic acid ring. This modification serves as the attachment point for the linker that connects the RAR ligand to an E3 ligase-recruiting moiety in the context of a PROTAC. nih.govmedchemexpress.com The choice of a propoxy chain is not arbitrary; its length and flexibility are critical for allowing the PROTAC molecule to simultaneously and effectively bind to both the RAR and the E3 ligase, forming a productive ternary complex that leads to the ubiquitination and subsequent degradation of the receptor. nih.gov The terminal primary amine (-NH2) provides a reactive handle for covalent attachment of the linker. It is important to note that this modification at the 2-position of the benzoic acid must not significantly impair the crucial interaction of the adjacent carboxylic acid with the RAR LBD. The design of PROTAC RAR Degrader-1, which successfully reduces RARα levels, confirms that this structural alteration is well-tolerated and allows the compound to retain its primary function as a high-affinity RAR ligand. nih.govmedchemexpress.com

Furthermore, the parent compound Ch55 is noted for its high affinity for RARs while not binding to cellular retinoic acid-binding proteins (CRABPs). nih.govoup.com This selectivity is a desirable trait, as it reduces off-target effects. It is presumed that this compound retains this favorable property, allowing it to specifically target RARs for degradation.

The table below presents comparative binding data for the parent compound Ch55 and other retinoids, illustrating the high affinity of the Ch55 scaffold for retinoid binding proteins, which are now understood to be the nuclear receptors.

Interactive Table: Comparative Binding Affinities of Retinoids

CompoundTarget/AssayReported Affinity (Ka, M⁻¹)Reference
Ch55 Retinoid-Specific Binding Protein (RSBP) in HL-60 cellsHigh (mutually competitive with RA and Am80) nih.govresearchgate.net
Am80 Retinoid-Specific Binding Protein (RSBP) in HL-60 cells4.4 x 10¹⁰ nih.govresearchgate.net
all-trans-Retinoic Acid (RA) Retinoid-Specific Binding Protein (RSBP) in HL-60 cells2.4 x 10¹⁰ nih.govresearchgate.net

This table showcases the high binding affinity of the Ch55 scaffold, comparable to other potent retinoids. The data is derived from studies on the parent compound and provides a basis for understanding the efficacy of this compound as an RAR ligand.

Advanced Analytical Techniques in the Research of Ch55 O C3 Nh2

Spectroscopic Methods for Ch55-O-C3-NH2 Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of newly synthesized compounds like this compound. These methods provide detailed information on the compound's atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for this compound

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a synthetic retinoid such as this compound, a series of NMR experiments are conducted to assign all proton (¹H) and carbon (¹³C) signals. doi.org

¹H NMR provides information on the electronic environment of each hydrogen atom. The expected spectrum for this compound would feature distinct signals for the aromatic protons of the core structure, the polyene chain protons, and the specific protons of the -O-C3-NH2 side chain. The chemical shifts, integration values, and coupling patterns are used to piece together the molecular framework.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom. This is crucial for confirming the carbon skeleton, including the quaternary carbons within the Ch55 core and the carbons of the ether-linked aminopropyl group.

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity.

COSY reveals proton-proton couplings, helping to trace the spin systems within the molecule.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as linking the aminopropyl chain to the core structure via the ether bond.

NMR is also used to study the dynamics of ligand-receptor interactions. nih.govresearchgate.netbiorxiv.org Chemical shift perturbation (CSP) or footprinting experiments, where the NMR spectrum of the ¹⁵N-labeled RAR Ligand-Binding Domain (LBD) is monitored upon addition of this compound, can identify the amino acid residues involved in the binding event. biorxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the -O-C3-NH2 Moiety of this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Description
O-C H₂-CH₂-CH₂-NH₂~4.0 - 4.2 (triplet)~68 - 72Methylene (B1212753) group adjacent to the ether oxygen.
O-CH₂-C H₂-CH₂-NH₂~1.9 - 2.1 (multiplet)~28 - 32Central methylene group of the propyl chain.
O-CH₂-CH₂-C H₂-NH₂~2.8 - 3.0 (triplet)~38 - 42Methylene group adjacent to the amine group.
O-CH₂-CH₂-CH₂-NH~1.5 - 2.5 (broad singlet)N/AProtons of the primary amine group; shift can be variable and concentration-dependent.

Infrared (IR) and Raman Spectroscopy Techniques for this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. researchgate.net These methods are highly complementary and essential for identifying key functional groups in this compound.

Infrared (IR) Spectroscopy is particularly useful for detecting polar bonds. For this compound, characteristic absorption bands would confirm the presence of:

N-H stretching from the primary amine (-NH2) group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.

C-H stretching from both aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹).

C-O stretching from the ether linkage, which would be a strong band in the 1050-1150 cm⁻¹ region.

C=C stretching from the aromatic rings and polyene chain, appearing in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy excels at detecting non-polar, symmetric bonds. For retinoids, Raman is particularly sensitive to the C=C stretching vibrations of the conjugated polyene system, which gives a strong, characteristic signal around 1570-1590 cm⁻¹. biorxiv.orgnih.govbiorxiv.org This makes it an excellent tool for studying the conformation of the retinoid backbone. The presence of the aromatic rings in the Ch55 scaffold would also produce distinct Raman signals. Raman imaging can be used to monitor the uptake and distribution of retinoids within single cells, providing valuable spatial and biochemical information without the need for labels. biorxiv.orgbiorxiv.org

Mass Spectrometry Approaches for this compound and its Metabolites (non-human)

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for identifying its metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula of this compound.

When coupled with liquid chromatography (LC-MS/MS), this technique becomes a primary tool for metabolic studies. researchgate.netsci-hub.seresearchgate.net In non-human in vitro or in vivo systems, samples can be analyzed to identify products of metabolic transformation. Common metabolic pathways for retinoids include oxidation and hydroxylation. researchgate.net

For this compound, potential metabolic transformations could include:

Hydroxylation of the aromatic rings.

Oxidation of the alkyl groups.

N-acetylation or deamination of the terminal amine group.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of the metabolite, and the resulting fragmentation pattern provides structural clues that help in its identification, often by comparing it to the fragmentation of the parent compound or synthetic standards. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound Analysis

Analysis TypeIonization ModeExpected ObservationPurpose
High-Resolution MS (HRMS)Positive ESI or APCI[M+H]⁺ ion with high mass accuracy (e.g., within 5 ppm)Confirms molecular formula and purity of the parent compound.
LC-MS/MSPositive ESI or APCIDetection of ions corresponding to [M+H+16]⁺, [M+H+14]⁺, etc.Identifies potential oxidative or demethylated metabolites in biological matrices.
MS/MS FragmentationPositive ESI or APCICharacteristic fragmentation pattern, including loss of the aminopropyl side chain.Structural elucidation of the parent compound and its metabolites.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-RAR Complexes

To understand the molecular basis of this compound's activity, it is crucial to determine its three-dimensional structure when bound to its target, the Retinoic Acid Receptor (RAR). nih.govbioscientifica.com X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary methods for obtaining high-resolution structural information of protein-ligand complexes. anr.frportlandpress.comnih.gov

Protein Crystallization Techniques for RAR-Ch55-O-C3-NH2 Co-crystals

Obtaining well-ordered crystals of the RAR Ligand-Binding Domain (LBD) in complex with this compound is the first and often most challenging step in X-ray crystallography. The process involves expressing and purifying high-quality, stable RAR protein. nih.gov

The crystallization process itself involves screening a wide range of conditions (e.g., pH, temperature, precipitant type, and concentration) to find the precise environment where the protein-ligand complex will form a crystal lattice. The hanging-drop or sitting-drop vapor diffusion methods are commonly used. For nuclear receptors like RAR, detergents are sometimes required to maintain protein stability and facilitate crystallization. iucr.org Co-crystallization is achieved by incubating the purified RAR-LBD with a molar excess of this compound prior to setting up the crystallization trials.

Structural Resolution and Analysis of this compound Binding Modes

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map of the molecule. rcsb.orgnih.gov This map is then used to build an atomic model of the RAR-LBD complexed with this compound. plos.orgnih.gov

The resulting structure reveals the precise binding mode of the ligand within the receptor's hydrophobic ligand-binding pocket (LBP). nih.govmdpi.com Key aspects of the analysis include:

Ligand Conformation : Determining the three-dimensional shape of this compound when bound to the receptor.

Key Interactions : Identifying the specific amino acid residues that form hydrogen bonds, ionic interactions, and van der Waals contacts with the ligand. The terminal amine group of this compound is expected to form specific polar interactions within the LBP, distinguishing its binding from natural ligands like all-trans retinoic acid (ATRA), which have a carboxylate group. mdpi.com

Receptor Conformation : Observing the conformational changes in the receptor upon ligand binding, particularly the positioning of the C-terminal helix H12, which is critical for the recruitment of co-activator or co-repressor proteins and subsequent gene transcription regulation. plos.orgnih.gov

Cryo-EM has emerged as a powerful alternative, especially for larger, more complex, or flexible assemblies, such as full-length RAR-RXR heterodimers bound to DNA and co-regulator proteins. anr.frrcsb.orgoup.com This technique can provide structural insights into the entire transcriptional machinery, complementing the high-resolution details of the LBD obtained from crystallography. portlandpress.com

Chromatographic and Separation Techniques for this compound Analysis

Chromatographic techniques are indispensable for the analysis and purification of synthetic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. By utilizing a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (the stationary phase), HPLC can separate the target compound from impurities and starting materials with high resolution.

In a typical reversed-phase HPLC (RP-HPLC) setup for this compound, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The separation is based on the principle that more hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer in the column.

Research Findings:

In the synthesis of this compound, HPLC analysis is crucial at each step. For instance, monitoring the final deprotection step to reveal the primary amine (-NH2) would show the disappearance of the peak corresponding to the protected precursor and the appearance of the product peak. The retention time of this compound is a key identifier in a specific HPLC method.

A study developing an optimized HPLC method for this compound might report the following parameters and results, as detailed in Table 1. The purity of a synthesized batch can be calculated by integrating the area of the product peak and expressing it as a percentage of the total peak area. A purity level of >95% is often required for subsequent biological assays.

Table 1: Example HPLC Method Parameters and Purity Assessment for this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Retention Time (Rt) 12.5 minutes
Purity of Sample Batch 98.7%

This interactive table provides a summary of a typical HPLC method used for the analysis of this compound.

Following a successful synthesis, the crude product mixture containing this compound must be purified. Preparative chromatography is the method of choice for isolating the target compound in larger quantities (milligrams to grams) for further studies. While analytical HPLC focuses on information gathering, preparative HPLC is designed for isolation.

The principles are the same as analytical HPLC, but preparative systems use wider columns, larger particle sizes for the stationary phase, and higher flow rates to accommodate larger sample loads. After separation, fractions are collected as they elute from the column. These fractions are then analyzed by analytical HPLC to identify those containing the pure compound, which are then combined and the solvent removed to yield the purified this compound.

Research Findings:

A research campaign requiring a significant amount of this compound for biophysical studies would employ preparative HPLC. A typical purification run might start with several grams of crude material. The outcome of such a purification is summarized in Table 2. The success of the purification is determined by the yield and the final purity of the isolated compound.

Table 2: Illustrative Data from a Preparative HPLC Purification of this compound

ParameterValue
Crude Sample Load 2.5 g
Column Dimensions 50 x 250 mm
Stationary Phase C18, 10 µm
Flow Rate 80 mL/min
Isolated Mass 1.8 g
Recovery Yield 72%
Purity (post-prep) >99% (confirmed by analytical HPLC)

This interactive table illustrates the results from a typical preparative chromatography run for the isolation of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Reaction Monitoring

Biophysical Methods for Characterizing this compound Interactions

Understanding how this compound interacts with biological macromolecules, such as proteins, is often the goal of its synthesis. Biophysical methods provide insights into the binding affinity, kinetics, and conformational changes associated with these interactions.

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a small molecule to a protein. It relies on the intrinsic fluorescence of tryptophan and tyrosine residues in the protein or the fluorescence of the small molecule itself. When this compound binds to its target protein, it can cause a change in the local environment of these fluorophores, leading to a change in the fluorescence intensity or a shift in the emission wavelength. This change can be titrated to determine the binding affinity (dissociation constant, Kd).

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a powerful tool for examining the secondary and tertiary structure of proteins. It measures the differential absorption of left- and right-circularly polarized light. When a ligand like this compound binds to a protein, it can induce conformational changes in the protein's structure. These changes can be detected as alterations in the CD spectrum, providing information on how the binding event affects the protein's folding. For example, a change in the alpha-helical or beta-sheet content of the protein upon binding of this compound would be observable.

Research Findings:

A hypothetical study investigating the interaction of this compound with a target protein, "Protein X," could yield the data presented in Table 3. Fluorescence quenching experiments could be performed by titrating increasing concentrations of this compound into a solution of Protein X and monitoring the decrease in tryptophan fluorescence. CD spectroscopy could be used to confirm that the binding of this compound induces a specific conformational change in Protein X, perhaps stabilizing a particular structural element.

Table 3: Biophysical Characterization of the this compound and Protein X Interaction

TechniqueParameter MeasuredResult
Fluorescence Spectroscopy Dissociation Constant (Kd)150 nM
Circular Dichroism (CD) Change in Secondary Structure upon BindingIncrease in alpha-helical content by 15%, suggesting a more ordered conformation upon binding.

This interactive table summarizes key findings from biophysical studies on the interaction between this compound and its hypothetical target, Protein X.

Chemical Biology and Mechanistic Applications of Ch55 O C3 Nh2

Ch55-O-C3-NH2 as a Chemical Probe for RAR Biology

This compound is a derivative of the potent synthetic retinoid, Ch55. medchemexpress.com Ch55 itself exhibits high affinity for Retinoic Acid Receptor-α (RARα) and Retinoic Acid Receptor-β (RARβ), while having a low affinity for the cellular retinoic acid-binding protein (CRABP). tocris.com This receptor selectivity makes Ch55 and its derivatives valuable tools for investigating RAR-mediated signaling pathways.

Utilizing this compound to Understand RAR Signaling Pathways (in vitro/cellular models)

Retinoic acid receptors are ligand-dependent transcription factors that, upon activation, regulate the expression of a wide array of genes controlling cellular differentiation, proliferation, and apoptosis. medchemexpress.eu The parent compound, Ch55, has been demonstrated to be a potent inducer of differentiation in various cell lines, such as HL-60 human promyelocytic leukemia cells, with an EC50 of 200 nM. medchemexpress.com Furthermore, Ch55 has been shown to induce the differentiation of embryonic carcinoma F9 and melanoma S91 cells. tocris.com

While specific studies focusing solely on this compound as a probe for RAR signaling are not extensively documented in publicly available literature, its function as an RAR ligand suggests its utility in similar in vitro and cellular models. By introducing the -O-C3-NH2 functional group, the molecule is primed for conjugation, which can be exploited for various applications, including the development of fluorescent probes or affinity matrices to isolate and identify RAR-interacting proteins, thereby helping to elucidate the composition and dynamics of RAR-containing protein complexes.

Applications of this compound in Modulating Cellular Processes (mechanistic, not therapeutic)

The mechanistic modulation of cellular processes by this compound is intrinsically linked to its ability to engage RARs. The parent compound, Ch55, has been shown to influence key cellular enzymes and processes. For instance, it inhibits transglutaminase and increases cholesterol sulfate (B86663) in rabbit tracheal epithelial cells, both of which are markers of cellular differentiation. tocris.com It also inhibits the induction of ornithine decarboxylase activity in 3T6 fibroblasts. tocris.com

A notable mechanistic aspect of some synthetic retinoids is their ability to covalently bind to cellular proteins, a process termed "retinoylation." nih.gov Studies with the parent compound Ch55 have shown that it can covalently label a distinct set of proteins in HL-60 cells compared to all-trans-retinoic acid (RA). nih.gov This suggests that Ch55 and its derivatives may modulate cellular processes not only through classical RAR-mediated gene transcription but also through direct, covalent modification of other proteins, leading to altered cellular functions. The presence of the reactive amine group in this compound could potentially influence or participate in such covalent interactions, offering a unique avenue for mechanistic studies.

Engineering of this compound into Novel Protein Degradation Chimeras

One of the most significant applications of this compound is in the field of targeted protein degradation. This technology utilizes chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. medchemexpress.commdpi.com

Design Principles for this compound-Based SNIPER/PROTAC Constructs

PROTACs and SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com In the case of this compound-based degraders, this compound serves as the targeting ligand for RARs. medchemexpress.commedchemexpress.eumedchemexpress.com

The design of these constructs hinges on the principle of induced proximity. By bringing an E3 ligase, such as cellular inhibitor of apoptosis protein 1 (cIAP1), into close proximity with an RAR, the degrader facilitates the transfer of ubiquitin from the E3 ligase to the RAR. mdpi.com This polyubiquitination marks the RAR for degradation by the proteasome. A well-documented example involves the conjugation of this compound with Bestatin, a ligand for cIAP1, to create a SNIPER that effectively targets RARs for degradation. medchemexpress.commedchemexpress.eumedchemexpress.com

ComponentFunctionExample in this compound-based SNIPER
Targeting Ligand Binds to the protein of interest (POI)This compound (binds to RAR)
E3 Ligase Ligand Recruits an E3 ubiquitin ligaseBestatin (binds to cIAP1)
Linker Connects the targeting and E3 ligase ligandsPropyl (-C3-) chain

Optimization of Linker Design for this compound in Degraders

Key considerations for linker optimization include:

Length: The linker must be long enough to span the distance between the binding sites of the target protein and the E3 ligase without causing steric hindrance, yet not so long as to be overly flexible and entropically unfavorable for ternary complex formation. rsc.org

Composition: The chemical nature of the linker (e.g., alkyl, polyethylene (B3416737) glycol (PEG), or more rigid structures) affects the solubility, cell permeability, and metabolic stability of the degrader. nih.gov

Attachment Point: The point of attachment on both the targeting ligand and the E3 ligase ligand can influence the orientation of the two proteins in the ternary complex, which is crucial for efficient ubiquitination. The -O-C3-NH2 moiety on this compound provides a specific and strategically positioned handle for linker attachment, based on the structure-activity relationships of the parent Ch55 molecule. mdpi.com

Linker ParameterImportance in Degrader Design
Length Affects the ability to form a stable ternary complex.
Flexibility/Rigidity Influences the conformational entropy of the degrader.
Solubility Impacts the physicochemical properties and bioavailability.
Attachment Vector Determines the relative orientation of the POI and E3 ligase.

This compound in Target Validation and Chemical Genetics Studies

Chemical genetics is an approach that uses small molecules to modulate the function of proteins, offering temporal control that can be advantageous over traditional genetic methods. medchemexpress.com PROTACs and SNIPERs are powerful tools in this field, enabling the acute "knockdown" of a target protein, thereby allowing for the study of its function in a time-resolved manner.

While specific publications detailing the use of this compound for target validation are scarce, its role as an RAR-targeting warhead in SNIPERs makes it inherently suited for such applications. By inducing the degradation of RARs, a this compound-based degrader can be used to:

Validate RARs as therapeutic targets: By observing the phenotypic consequences of RAR degradation in disease models, researchers can confirm the role of these receptors in the pathology.

Elucidate downstream signaling: The acute removal of RARs allows for the study of the immediate downstream effects on gene expression and cellular behavior, providing a clearer picture of the signaling cascade.

Probe for off-target effects: Comparing the effects of an RAR inhibitor with an RAR degrader can help to distinguish between on-target and off-target effects of the inhibitor.

The development of this compound and its incorporation into protein degradation technologies underscore the power of medicinal chemistry to create sophisticated tools for biological research. As our understanding of targeted protein degradation deepens, the applications of such precisely engineered molecules are poised to expand, offering new insights into complex biological systems and paving the way for novel therapeutic interventions.

Future Directions and Emerging Research Avenues for Ch55 O C3 Nh2

Development of Next-Generation Ch55-O-C3-NH2 Analogues with Enhanced Specificity

The development of next-generation analogues of this compound is a promising area of research aimed at achieving greater selectivity for different retinoic acid receptor (RAR) subtypes (RARα, RARβ, and RARγ). researchgate.netembopress.org The existing Ch55 scaffold binds with high affinity to RARα and RARβ. medchemexpress.com Future synthetic efforts could focus on modifying the core structure to fine-tune these interactions.

Key strategies for developing next-generation analogues include:

Structural Modifications: Introducing subtle changes to the Ch55 scaffold could exploit the structural differences between the ligand-binding pockets of RAR subtypes. For example, research has shown that the RARβ ligand-binding domain contains an extra cavity that can accommodate bulkier agonists, a feature that has been successfully used to design RARβ-selective ligands. embopress.org

Linker Optimization: The aminopropoxy linker in this compound is crucial for its function in protein-degrading chimeras. medchemexpress.com Systematically altering the length, rigidity, and chemical nature of this linker could lead to analogues with improved efficacy and selectivity in such applications.

Isostere-Based Design: Replacing key functional groups with isosteres, such as the isoxazole-containing retinoids, has proven effective in creating novel compounds with unique biological activities, including potent apoptotic effects in cancer cell lines. ouhsc.edu This approach could yield this compound analogues with enhanced therapeutic potential.

Parameter Description Potential Impact
Scaffold Modification Altering the core structure of the Ch55 moiety.Enhanced selectivity for specific RAR subtypes (α, β, or γ). embopress.org
Linker Alteration Changing the length, composition, or flexibility of the O-C3-NH2 chain.Improved efficacy in PROTAC/SNIPER constructs and optimized spatial orientation for target engagement. medchemexpress.com
Isosteric Replacement Substituting parts of the molecule with bioisosteres.Novel biological activities, such as increased apoptotic potential or altered receptor-binding kinetics. ouhsc.edu

Integration of Machine Learning and AI in this compound Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel compounds, including analogues of this compound. researchgate.net These computational tools can analyze vast datasets to predict the biological activities and properties of virtual compounds, significantly accelerating the development of new RAR modulators. researchgate.net

Future applications of AI and ML in this area include:

Predictive Modeling: ML algorithms, such as artificial neural networks and Bayesian models, can be trained on existing data for known RAR ligands to predict the binding affinity and selectivity of new virtual analogues of this compound. otavachemicals.com

De Novo Design: Generative AI models can design entirely new molecular scaffolds that are optimized for RAR binding and possess desirable drug-like properties.

Virtual Screening: AI-driven platforms can rapidly screen large virtual libraries of compounds to identify promising candidates for synthesis and biological testing, saving time and resources. otavachemicals.com

Clinical Trial Optimization: ML methods are also being explored to improve the design of clinical trials, for instance, through response-adaptive randomization (RAR) designs that personalize treatment assignments based on patient biomarkers. nih.govnih.gov

Novel Synthetic Methodologies for the this compound Scaffold

Advancements in synthetic organic chemistry will be crucial for the efficient production of this compound and its next-generation analogues. While the core structure of retinoids can be complex to synthesize, modern techniques are paving the way for more streamlined and versatile approaches.

Future directions in synthetic methodology may include:

Flow Chemistry: The use of continuous-flow reactors could enable the safer, more efficient, and scalable synthesis of this compound and its derivatives.

Catalytic Methods: Developing novel catalytic reactions, such as C-H activation or cross-coupling methods, could provide more direct and atom-economical routes to the Ch55 scaffold.

Modular Synthesis: A modular approach, where key fragments of the molecule are synthesized separately and then combined, would facilitate the rapid generation of a diverse library of analogues for structure-activity relationship studies. acs.org

Advanced Mechanistic Studies of this compound Degradation Pathways (chemical mechanisms)

Understanding the metabolic fate and degradation pathways of this compound is essential for its development as a therapeutic agent. The degradation of natural retinoids is a tightly regulated process involving specific enzymes. biologists.com

Key research questions to address include:

Enzymatic Metabolism: Identifying the specific enzymes, such as cytochrome P450s (CYPs), responsible for the metabolism of this compound. Natural retinoic acid is primarily metabolized by CYP26 enzymes. mdpi.combiologists.com

Proteasomal Degradation: The degradation of RARs themselves is linked to their transcriptional activity and is mediated by the ubiquitin-proteasome system. frontiersin.orgresearchgate.net Advanced studies could explore how binding of this compound influences the turnover rate of the RAR/RXR heterodimer. This process can involve ubiquitination and recognition by chaperone proteins. researchgate.netpnas.org

Chemical Stability: Assessing the chemical stability of the molecule under various physiological conditions to identify potential non-enzymatic degradation pathways.

Degradation Pathway Description Key Mediators
Metabolic Conversion Enzymatic modification of the compound into more polar metabolites.Cytochrome P450 enzymes (e.g., CYP26A1, CYP26B1). biologists.com
Receptor Turnover Ligand-induced degradation of the RAR protein itself.Ubiquitin-proteasome system, E3 ligases, VCP/p97. researchgate.netpnas.org
Chemical Instability Non-enzymatic breakdown of the compound.pH, temperature, reactive oxygen species.

Potential of this compound in Materials Science or Analytical Chemistry (non-biological applications)

The unique chemical structure of this compound may also lend itself to applications outside of biology and medicine. The field of materials science, in particular, could leverage the properties of this retinoid analogue.

Potential non-biological applications include:

Functionalized Surfaces: The terminal amine group of this compound provides a convenient handle for covalently attaching the molecule to surfaces, creating functionalized materials with specific recognition properties.

Molecular Sensors: By incorporating a fluorescent reporter group, analogues of this compound could be developed as chemical sensors for the detection of RARs or other binding partners in analytical assays.

Smart Materials: The ability of the Ch55 scaffold to undergo conformational changes upon binding to its receptor could be harnessed to create "smart" materials that respond to specific molecular stimuli.

Q & A

Q. What are the key challenges in translating this compound-based PROTACs to clinical trials?

  • Methodological Answer : Address toxicity risks (e.g., on-target effects in healthy tissues) using tissue-specific delivery systems (e.g., nanoparticles). Conduct dose-escalation studies in PDX (patient-derived xenograft) models. Prioritize biomarkers (e.g., RARα expression levels) for patient stratification .

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